molecular formula C8H9FO B1583102 4-Fluoro-2-methylanisole CAS No. 399-54-2

4-Fluoro-2-methylanisole

Cat. No.: B1583102
CAS No.: 399-54-2
M. Wt: 140.15 g/mol
InChI Key: QXOBYWRKNIDHJG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylanisole is a chemical compound with the molecular formula C8H9FO. It is a colorless liquid with a molecular weight of 138.16 g/mol . This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylanisole can be synthesized from 4-fluoro-2-methylaniline through a series of chemical reactions. One common method involves the methylation of 4-fluoro-2-methylaniline using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-methoxybenzaldehyde or 4-fluoro-2-methoxybenzoic acid.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted anisole compounds.

Scientific Research Applications

4-Fluoro-2-methylanisole has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in pharmaceutical formulations and drug development.

    Industry: The compound is used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroanisole: Similar in structure but lacks the methyl group.

    2-Methylanisole: Similar but lacks the fluorine atom.

    4-Fluoro-2-methylphenol: Similar but contains a hydroxyl group instead of a methoxy group.

Uniqueness

4-Fluoro-2-methylanisole is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-fluoro-1-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOBYWRKNIDHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192941
Record name 4-Fluoro-2-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-54-2
Record name 4-Fluoro-1-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-2-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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